molecular formula C14H14N2O2 B11960704 Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- CAS No. 106052-58-8

Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-

Cat. No.: B11960704
CAS No.: 106052-58-8
M. Wt: 242.27 g/mol
InChI Key: GBXKQIQIVTZGLB-UHFFFAOYSA-N
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Description

Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- is a chemical compound with the molecular formula C15H15NO2. This compound is known for its unique structure, which includes a phenol group substituted with a methoxy group and an imino group linked to a pyridinyl ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- can be synthesized through the condensation of an aldehyde or ketone with a primary amine. One common method involves the use of vanillin and p-anisidine in a water solvent, stirred to facilitate the reaction . The reaction typically requires mild conditions and can be completed at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The methoxy and imino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenol and methoxy groups can participate in various chemical interactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- can be compared with other similar compounds, such as:

    2-Methoxy-6-[(4-methylphenyl)imino]methylphenol: This compound has a similar structure but with a different substituent on the imino group.

    2-Methoxy-4-[(4-methoxyphenylimino)methyl]phenol: This compound features an additional methoxy group on the phenyl ring.

    2-Methoxy-6-[(4-phenyl-1-piperazinyl)imino]methylphenol: This compound includes a piperazine ring instead of a pyridinyl ring.

These compounds share some chemical properties but differ in their specific interactions and applications, highlighting the uniqueness of Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-.

Properties

CAS No.

106052-58-8

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-methoxy-6-[(4-methylpyridin-2-yl)iminomethyl]phenol

InChI

InChI=1S/C14H14N2O2/c1-10-6-7-15-13(8-10)16-9-11-4-3-5-12(18-2)14(11)17/h3-9,17H,1-2H3

InChI Key

GBXKQIQIVTZGLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N=CC2=C(C(=CC=C2)OC)O

Origin of Product

United States

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